![molecular formula C6HF4N3 B1588148 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole CAS No. 26888-72-2](/img/structure/B1588148.png)

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole

Übersicht

Beschreibung

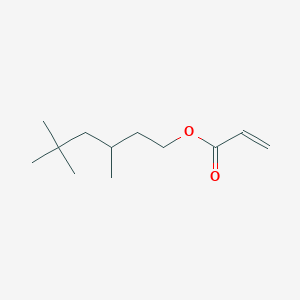

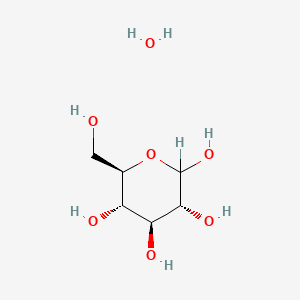

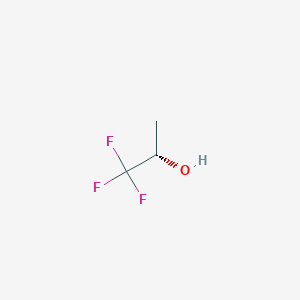

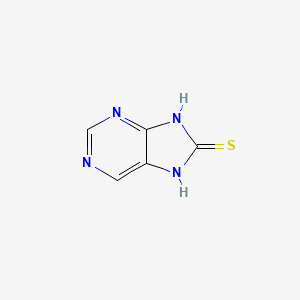

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is a chemical compound with the molecular formula C6HF4N3 . It is a solid substance under normal conditions .

Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole consists of a benzene ring fused with a triazole ring, with four fluorine atoms attached to the benzene ring . The exact structure can be determined using techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole is part of the broader class of triazole compounds known for their versatile chemical properties and wide range of applications in scientific research. The unique structure of triazoles, including 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, allows for the synthesis of complex molecules with potential for various applications, from materials science to medicinal chemistry. For example, triazoles are crucial in designing receptor ligands to enhance pharmacokinetic properties through pseudopeptide modifications, indicating the importance of triazole scaffolds in drug development and other chemical syntheses (Moulin et al., 2010).

Coordination Chemistry and Metal-Organic Frameworks

Fluorinated triazoles, such as 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, play a significant role in the development of metal-organic frameworks (MOFs) due to their ability to act as bridging ligands. These compounds facilitate the construction of novel coordination frameworks with unique supramolecular architectures, which are highly beneficial in areas like gas storage, separation technologies, and catalysis. The presence of fluorine atoms in the triazole ring enhances these materials' properties by influencing their interaction with metals and other molecules (Zhang et al., 2014).

Anion Binding and Supramolecular Chemistry

The tetrafluorination of benzotriazole derivatives, including 4,5,6,7-tetrafluoro-1H-benzo[d][1,2,3]triazole, significantly impacts their acid-base properties, enhancing their ability to bind anions. This property is crucial for designing new anion receptors with potential applications in sensing technologies, environmental monitoring, and the development of novel pharmaceuticals. The modification of electronic properties through fluorination is a key factor in improving these compounds' ability to interact with various ions and molecules (Parman et al., 2021).

Eigenschaften

IUPAC Name |

4,5,6,7-tetrafluoro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMLVOXCVGHIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423370 | |

| Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrafluoro-1H-benzo[d][1,2,3]triazole | |

CAS RN |

26888-72-2 | |

| Record name | 4,5,6,7-tetrafluoro-2H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

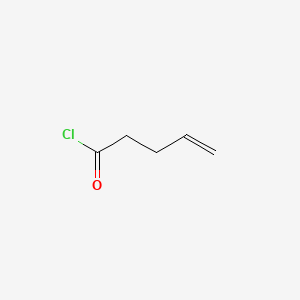

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)